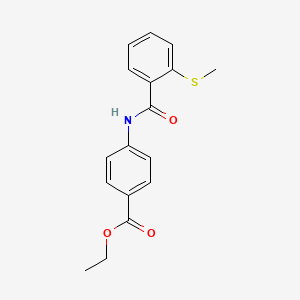

Ethyl 4-(2-(methylthio)benzamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Nonlinear Optical (NLO) Properties

A study on the nonlinear optical properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate derivatives using density functional theory revealed these compounds as promising candidates for NLO materials. The derivatives demonstrated significant static first and second hyperpolarizabilities, suggesting improved transparency–nonlinearity trade-offs through effective charge transfer within the molecules, especially those with stronger electron donors. This research points to potential applications in optical technologies and materials science (Kiven et al., 2023).

Catalysis in Organic Reactions

Another study focused on the catalytic activity of Montmorillonite Clay for the conversion of methyl benzoate and NH3 into various organic compounds, including benzonitrile and amides. This reaction pathway demonstrates the versatility of similar ester compounds in catalysis, potentially applicable to Ethyl 4-(2-(methylthio)benzamido)benzoate in facilitating organic synthesis and transformations (Wali et al., 1998).

Anti-Juvenile Hormone Agents

Research on Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as a novel anti-juvenile hormone agent revealed its potential in inducing precocious metamorphosis in insect larvae, suggesting a utility in pest management and ecological studies. The specific structural requirements for activity highlight the relevance of exploring similar compounds for bioactive properties (Ishiguro et al., 2003).

Antimicrobial Properties

A study on new acylthiourea derivatives showed significant antimicrobial activity against various bacterial and fungal strains. These compounds, prepared by reacting specific esters with primary aromatic amines, underscore the potential of this compound in developing new antimicrobial agents, given its structural similarity (Limban et al., 2011).

Supramolecular Structures

Research on substituted 4-pyrazolylbenzoates, including ethyl derivatives, demonstrated the formation of hydrogen-bonded supramolecular structures in various dimensions. These findings suggest applications in the design of new materials with specific molecular architectures, potentially applicable to Ethyl 4-(2-(methylthio)benzoamido)benzoate for creating novel supramolecular assemblies (Portilla et al., 2007).

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-(2-(methylthio)benzamido)benzoate are currently unknown

Mode of Action

It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, potentially influencing cellular processes.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, which can affect multiple pathways and their downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Properties

IUPAC Name |

ethyl 4-[(2-methylsulfanylbenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-3-21-17(20)12-8-10-13(11-9-12)18-16(19)14-6-4-5-7-15(14)22-2/h4-11H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVMKFKLTFEGSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide](/img/structure/B2983062.png)

![(1R,8S)-9-azatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene hydrochloride](/img/structure/B2983063.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![3-(2-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B2983065.png)

![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2983066.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2983069.png)

![Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2983070.png)

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983075.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2983082.png)